

# TDI-11055: A Technical Guide to its Role in Chromatin Reader Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TDI-11055 |           |
| Cat. No.:            | B12363261 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **TDI-11055**, a potent and orally bioavailable small-molecule inhibitor targeting the chromatin reader function of the Eleven-Nineteen Leukemia (ENL) protein. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its molecular interactions and therapeutic effects.

# Core Mechanism of Action: Targeting the ENL YEATS Domain

**TDI-11055** functions as a highly specific inhibitor of the ENL protein, a critical component in the transcriptional machinery of certain cancers, particularly acute myeloid leukemia (AML).[1][2][3] ENL is an epigenetic "reader" that recognizes and binds to acylated lysine residues on histone tails through its YEATS domain.[4][5] This interaction is crucial for the recruitment of transcriptional elongation factors, such as the super elongation complex (SEC), to the promoters of key oncogenes like MYC and HOXA9.[6][7]

**TDI-11055** competitively binds to the acyl-lysine binding pocket of the ENL YEATS domain, thereby displacing ENL from chromatin.[1][3][8] This displacement disrupts the downstream recruitment of transcriptional machinery, leading to the suppression of oncogenic gene expression, induction of cellular differentiation, and ultimately, inhibition of cancer cell proliferation.[1][3][7] The on-target activity of **TDI-11055** has been validated through CRISPR-



Cas9 mutagenesis screens, where a specific mutation in ENL conferred resistance to the compound.[1][3]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **TDI-11055** from various preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value    | Assay Type                             | Target              | Notes                                                          |
|-----------|----------|----------------------------------------|---------------------|----------------------------------------------------------------|
| IC50      | 0.05 μΜ  | TR-FRET                                | ENL YEATS<br>Domain | Measures disruption of ENL-histone peptide interaction.[9]     |
| IC50      | 0.07 μΜ  | TR-FRET                                | AF9 YEATS<br>Domain | AF9 is another name for ENL.[9]                                |
| IC50      | > 100 μM | TR-FRET                                | GAS41, YEATS2       | Demonstrates selectivity over other YEATS domain proteins. [9] |
| Kd        | 119 nM   | Isothermal Titration Calorimetry (ITC) | ENL YEATS<br>Domain | Measures direct binding affinity.[9]                           |

Table 2: Cellular Activity in AML Cell Lines



| Cell Line | Genotype           | IC50 (Cell Viability) | Notes                                     |
|-----------|--------------------|-----------------------|-------------------------------------------|
| MV4;11    | MLL-AF4            | 0.27 μΜ               | Highly dependent on ENL.[9]               |
| MOLM-13   | MLL-AF9            | -                     | Sensitive to TDI-<br>11055.[7]            |
| OCI-AML2  | MLL-AF6            | -                     | Sensitive to TDI-<br>11055.[7]            |
| ML2       | MLL-AF6            | -                     | Sensitive to TDI-<br>11055.[7]            |
| OCI-AML3  | NPM1-mutated       | -                     | Sensitive to TDI-<br>11055.[10]           |
| HL60      | Non-MLL rearranged | Minimal effect        | Largely insensitive to ENL inhibition.[7] |
| K562      | Non-MLL rearranged | Minimal effect        | Largely insensitive to ENL inhibition.[7] |
| U937      | Non-MLL rearranged | Minimal effect        | Largely insensitive to ENL inhibition.[7] |
| JURKAT    | Non-MLL rearranged | Minimal effect        | Largely insensitive to ENL inhibition.[7] |

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acylated histone peptide.



 Reagents: Recombinant ENL YEATS domain, biotinylated histone H3 peptide acylated at a specific lysine residue, a lanthanide-labeled anti-tag antibody (e.g., Eu-W1024 labeled anti-GST), and a streptavidin-conjugated acceptor fluorophore (e.g., APC).

#### Procedure:

- The ENL YEATS domain and the biotinylated histone peptide are incubated together in an assay buffer.
- TDI-11055 or a vehicle control (DMSO) is added at various concentrations.
- The lanthanide-labeled antibody and the streptavidin-conjugated acceptor are added.
- The plate is incubated to allow for binding to reach equilibrium.
- The TR-FRET signal is read on a compatible plate reader, with excitation at a wavelength appropriate for the donor fluorophore and emission measured at the wavelengths of both the donor and acceptor.
- Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this
  ratio indicates inhibition of the protein-peptide interaction. IC50 values are determined by
  fitting the dose-response data to a four-parameter logistic equation.

### **Isothermal Titration Calorimetry (ITC)**

ITC directly measures the heat change that occurs upon the binding of a small molecule to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

- Instrumentation: An isothermal titration calorimeter.
- Procedure:
  - A solution of the purified ENL YEATS domain is placed in the sample cell of the calorimeter.
  - A concentrated solution of TDI-11055 is loaded into the injection syringe.



- A series of small injections of the TDI-11055 solution are made into the sample cell.
- The heat released or absorbed during each injection is measured.
- Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The data are then fit to a binding model to determine the Kd, n, and other thermodynamic parameters.

# Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic locations where a specific protein, in this case ENL, is bound.

- Procedure:
  - AML cells are treated with TDI-11055 or DMSO.
  - Proteins are cross-linked to DNA using formaldehyde.
  - The chromatin is sheared into small fragments by sonication or enzymatic digestion.
  - An antibody specific to ENL is used to immunoprecipitate the ENL-bound chromatin fragments.
  - The cross-links are reversed, and the DNA is purified.
  - The purified DNA is prepared for high-throughput sequencing.
- Data Analysis: The sequencing reads are mapped to the reference genome to identify
  regions of enrichment, known as peaks. A decrease in peak intensity in TDI-11055-treated
  cells compared to control cells indicates displacement of ENL from its target genes.

## **Cell Viability and Colony Formation Assays**

These assays assess the effect of **TDI-11055** on the proliferation and self-renewal capacity of cancer cells.



- Cell Viability (e.g., CellTiter-Glo):
  - Cells are seeded in multi-well plates and treated with a range of concentrations of TDI-11055.
  - After a defined incubation period (e.g., 8 days), a reagent that measures ATP levels (indicative of viable cells) is added.[7]
  - Luminescence is measured, and the data are normalized to vehicle-treated controls to determine the IC50.
- Colony Formation:
  - Cells are plated in semi-solid media (e.g., methylcellulose) containing TDI-11055 or DMSO.
  - Plates are incubated for a period that allows for colony formation (typically 10-14 days).
  - Colonies are stained and counted. A reduction in the number and size of colonies indicates an impairment of clonogenic potential.[10]

### In Vivo Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are used to evaluate the in vivo efficacy of **TDI-11055**.

#### Procedure:

- AML cells (from cell lines or primary patient samples) are engrafted into immunocompromised mice.
- Once the disease is established, mice are treated orally with TDI-11055 or a vehicle control.
- Disease progression is monitored by measuring tumor volume (for solid tumors) or by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.
- Overall survival is also a key endpoint.



### **Visualizations**

The following diagrams illustrate the key pathways and experimental workflows related to **TDI-11055**.



Click to download full resolution via product page

Caption: Mechanism of TDI-11055 action.





Click to download full resolution via product page

Caption: Chromatin Immunoprecipitation (ChIP-seq) Workflow.





Click to download full resolution via product page

Caption: Logical flow of TDI-11055's therapeutic effect.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TDI-11055 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. TDI-11055 | ENL YEATS inhibitor | Probechem Biochemicals [probechem.com]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [TDI-11055: A Technical Guide to its Role in Chromatin Reader Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363261#tdi-11055-role-in-chromatin-reader-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com